(E)-3-(dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one
Description
(E)-3-(Dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one is a pyrazolo[1,5-a]pyrimidine derivative characterized by a planar heterocyclic core fused with a dimethylamino-substituted enaminone side chain. This compound is synthesized via K₂S₂O₈-promoted tandem cyclization and oxidative halogenation, yielding iodinated pyrazolo[1,5-a]pyrimidines with high regioselectivity . The 7-methyl group on the pyrimidine ring and the (E)-configured enaminone moiety contribute to its unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science .
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-9-10(11(17)5-7-15(2)3)8-13-12-4-6-14-16(9)12/h4-8H,1-3H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURBBGGNHQXRCF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)C=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NC2=CC=NN12)C(=O)/C=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-3-(dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one belongs to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in oncology and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its anticancer potential, antimicrobial properties, and mechanisms of action based on recent research findings.
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives in cancer treatment. The compound has been evaluated for its inhibitory effects on various cancer cell lines.
The mechanism primarily involves the inhibition of specific kinases associated with cancer progression. For example, compounds from this class have been shown to inhibit Pim-1 kinase, which is implicated in cell survival and proliferation in cancer cells. The lead compound demonstrated potent inhibition of Pim-1 at submicromolar concentrations, leading to decreased phosphorylation of the BAD protein and reduced colony formation in vitro .
Case Studies
A study involving multiple pyrazolo[1,5-a]pyrimidine derivatives showed that compounds with similar structures exhibited significant growth inhibition in the MDA-MB-231 breast cancer cell line. The results indicated that these compounds could induce apoptosis through kinase inhibition .
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| 11b | <0.5 | MDA-MB-231 | Pim-1 inhibition |
| 9a | 0.8 | A549 (lung cancer) | Flt-3 inhibition |
| 7 | 1.2 | HeLa (cervical cancer) | Dual kinase inhibitor |
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains.
Inhibition of Biofilm Formation
Recent investigations have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives possess significant antibiofilm and anti-quorum-sensing activities. These properties are critical for combating persistent bacterial infections that form biofilms .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 16 |
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is closely related to their structural features. Modifications in the substituents on the pyrazole ring significantly influence their potency and selectivity towards specific targets.
Key Findings
Research indicates that:
- Dimethylamino Group : Enhances solubility and biological activity.
- Methyl Substituent : At position 7 increases affinity for kinase targets.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of this scaffold have demonstrated inhibition of specific kinases involved in cancer progression, making them candidates for targeted cancer therapies. The structure–activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine core can enhance biological activity while reducing toxicity .
Antitubercular Activity
The compound has also been investigated for its antitubercular properties. A related pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a promising lead against Mycobacterium tuberculosis through high-throughput screening. The mechanisms of action involve interference with metabolic pathways critical for bacterial survival, although the precise pathways are still under investigation .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidines have been reported as effective inhibitors of various enzymes. For example, they can inhibit cyclin-dependent kinases (CDKs), which play vital roles in cell cycle regulation. This inhibition can potentially lead to the development of new therapeutic strategies for diseases characterized by uncontrolled cell proliferation .
Synthesis Methodologies
The synthesis of (E)-3-(dimethylamino)-1-(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)prop-2-en-1-one typically involves cyclocondensation reactions between β-enaminones and aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing structural diversity and biological activity .
Key Synthesis Pathways
| Synthesis Method | Description | Yield |
|---|---|---|
| Cyclocondensation | Reaction of β-enaminones with aminopyrazoles | High (up to 96%) |
| Pericyclic Reactions | Formation from acyclic precursors via Diels-Alder reactions | Scalable and efficient |
| Functionalization | Post-synthetic modifications to enhance activity | Variable |
Fluorescent Properties
Pyrazolo[1,5-a]pyrimidines have been explored for their photophysical properties, particularly their ability to function as fluorophores. These compounds exhibit unique excited-state intramolecular proton transfer (ESIPT) characteristics that make them suitable for optical applications such as fluorescent probes in biological imaging .
Material Science
The exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their use in material science. Their ability to form crystals with notable conformational and supramolecular phenomena opens avenues for applications in organic electronics and photonic devices .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Research : A study demonstrated that modifications on the pyrazolo[1,5-a]pyrimidine scaffold significantly increased potency against breast cancer cell lines while maintaining low toxicity levels .
- Antitubercular Activity : Research identified a related compound as an effective inhibitor of M. tuberculosis, showcasing a novel mechanism that does not interfere with traditional drug targets .
- Fluorescent Probes : A family of pyrazolo[1,5-a]pyrimidines was synthesized and characterized for their fluorescent properties, showing potential as bioimaging agents due to their high quantum yields and stability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with its analogs:
Table 1: Key Structural and Functional Comparisons
*N/A: Not explicitly reported in the provided evidence.
Key Observations
Substituent Effects on Reactivity and Bioactivity The 7-methyl group in the target compound enhances steric stability, while 7-aryl substituents (e.g., pyridinyl in 3aj) improve solubility and binding affinity in biological systems . Halogenation: The target compound’s synthesis pathway enables selective iodination, which is critical for developing radiopharmaceuticals or kinase inhibitors . In contrast, non-halogenated analogs (e.g., compound in ) lack this versatility.
Role of the Enaminone Side Chain The (E)-3-(dimethylamino)propenone side chain in the target compound and its analogs (e.g., 3aj, compound 8) facilitates cyclization reactions and modulates electronic properties. Its absence in the chlorophenyl derivative () limits reactivity but simplifies metabolic stability .
Biological Activity Pyrazolo[1,5-a]pyrimidines with heteroaryl substituents (e.g., pyridinyl in 3aj) show enhanced antimicrobial activity compared to phenyl or methyl derivatives, as demonstrated in comparative studies with ampicillin and tetracycline .
Synthetic Efficiency
- The K₂S₂O₈-mediated method for the target compound achieves 63% yield for iodinated analogs (e.g., 3aj), outperforming traditional condensation routes (e.g., ) in regioselectivity .
Physicochemical and Pharmacokinetic Insights
- Solubility: Methyl and aryl substituents (e.g., 7-methyl in the target compound vs. 7-pyridinyl in 3aj) influence polarity. The dimethylamino group enhances water solubility, whereas chlorophenyl groups increase lipophilicity .
- Stability: The enaminone side chain in the target compound may confer susceptibility to hydrolysis, whereas ethanone derivatives () exhibit greater metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
